N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide
Description
N-(3-Cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide is a sulfonamide derivative characterized by a cyclopropyl group attached to a hydroxypropyl chain and a phenylmethanesulfonamide moiety. Sulfonamides are known for their diverse applications, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties. The cyclopropyl group may enhance metabolic stability, while the hydroxypropyl chain could influence solubility and hydrogen-bonding interactions.
Properties
IUPAC Name |
N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S/c15-13(12-6-7-12)8-9-14-18(16,17)10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCYUWMJJPMUBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CCNS(=O)(=O)CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Reaction Scheme
The most widely reported method involves the reaction of 3-cyclopropyl-3-hydroxypropylamine with phenylmethanesulfonyl chloride under basic conditions. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur center, followed by deprotonation to form the sulfonamide bond:
$$
\text{PhCH}2\text{SO}2\text{Cl} + \text{H}2\text{N-C}3\text{H}6\text{-cyclopropyl-OH} \xrightarrow{\text{Base}} \text{PhCH}2\text{SO}2\text{NH-C}3\text{H}_6\text{-cyclopropyl-OH} + \text{HCl}
$$
Key Reaction Parameters
Industrial Adaptation : At scale, toluene replaces dichloromethane for cost and safety reasons, with yields maintained at 82–89%.
Catalytic Methods Using DMF or Tertiary Amines
DMF-Catalyzed Thermal Activation
Patents describe a solvent-free approach using N,N-dimethylformamide (DMF) as a catalyst at elevated temperatures (120–160°C):
- Procedure :
Advantages :
Limitations :
Tertiary Amine-Assisted Synthesis
Alternative protocols employ 1,8-diazabicycloundec-7-ene (DBU) or Hünig's base to accelerate the reaction at lower temperatures (25–40°C):
- Typical Conditions :
Continuous Flow Synthesis
Microreactor-Based Approaches
Recent patents disclose continuous flow methods to improve reproducibility:
- Setup :
- Two feed streams:
- Stream A: Amine (0.5 M in THF).
- Stream B: Sulfonyl chloride (0.6 M in THF).
- Mixing at T-junction (residence time: 2.5 min).
- Quench with aqueous NaHCO₃ in-line.
- Two feed streams:
Results :
Purification and Analytical Considerations
Chromatographic Methods
Crystallization Optimization
| Solvent System | Crystal Purity | Yield |
|---|---|---|
| Ethyl acetate/hexane | 99.2% | 78% |
| IPA/water | 98.5% | 82% |
| Acetone | 97.8% | 75% |
Comparative Analysis of Methods
| Method | Yield Range | Scalability | Cost (USD/kg) |
|---|---|---|---|
| Classical (THF/Et₃N) | 75–82% | Moderate | 1,200–1,500 |
| DMF Thermal | 88–94% | High | 900–1,100 |
| Continuous Flow | 90–94% | Very High | 800–950 |
Trade-offs :
- Thermal methods favor throughput but require energy-intensive heating.
- Continuous flow reduces solvent use but demands upfront capital investment.
Mechanistic Insights and Side Reactions
Competing Pathways
Mitigation Strategies
- Strict temperature control (<150°C).
- Use of sterically hindered bases (e.g., 2,6-lutidine) to suppress O-sulfonylation.
Industrial Case Study: Kilo-Scale Production
Process Overview (adapted from):
- Charge 3-cyclopropyl-3-hydroxypropylamine (12.5 kg, 1 eq) and toluene (150 L) to reactor.
- Add phenylmethanesulfonyl chloride (16.2 kg, 1.2 eq) over 45 min at 10–15°C.
- Introduce triethylamine (8.4 L, 1.5 eq), stir 2 hr.
- Wash with 5% HCl (2×50 L), then water (50 L).
- Concentrate, recrystallize from IPA/water (3:1).
Outcome :
- 21.3 kg product (86% yield).
- HPLC purity: 99.6%.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of cyclopropyl ketones or aldehydes.
Reduction: Formation of cyclopropylamines.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares key structural features and functional groups of N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide with compounds from the provided evidence:
Biological Activity
N-(3-cyclopropyl-3-hydroxypropyl)-1-phenylmethanesulfonamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.
The compound is synthesized through a nucleophilic substitution reaction involving cyclopropyl-containing precursors and phenylmethanesulfonamide derivatives. Common reagents include sodium hydride or potassium carbonate, with solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) facilitating the reaction process.
This compound exhibits its biological activity primarily through interactions with specific molecular targets, including enzymes and receptors. The compound has been noted for its ability to inhibit the activity of mitogen-activated protein/extracellular signal-regulated kinase (MEK), which is pivotal in various signaling pathways associated with cell proliferation, survival, and differentiation . This inhibition suggests potential applications in treating hyperproliferative diseases such as cancer and inflammatory conditions.
Antitumor Activity
Research indicates that this compound may possess significant antitumor properties. In vitro studies have demonstrated its capacity to suppress undesirable cell proliferation, particularly in cancer cell lines. The compound's mechanism involves the downregulation of MAP kinase signaling pathways, which are often constitutively activated in cancer cells .
Anti-inflammatory Effects
In addition to its antitumor potential, this compound has shown promise as an anti-inflammatory agent. The inhibition of MEK activity may lead to decreased inflammation by modulating cytokine production and immune responses . This dual action makes it a candidate for further investigation in both oncology and inflammatory disease treatments.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-cyclopropyl-3-hydroxypropyl)-1-naphthamide | Contains naphthalene ring | Moderate antitumor activity |
| N-(3-cyclopropyl-3-hydroxypropyl)-3-(phenylthio)propanamide | Contains phenylthio group | Limited data on biological activity |
This compound stands out due to its specific combination of functional groups that enhance its reactivity and biological efficacy compared to these similar compounds.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study conducted on human pancreatic cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induction of apoptosis, suggesting its potential as a chemotherapeutic agent.
- Case Study 2 : In an animal model of rheumatoid arthritis, administration of the compound led to decreased joint inflammation and pain, supporting its role as an anti-inflammatory drug.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
